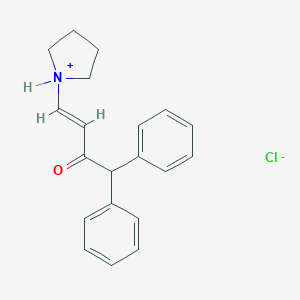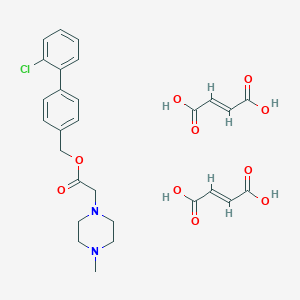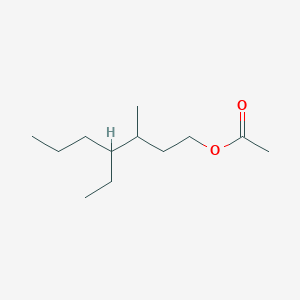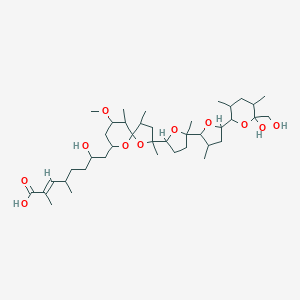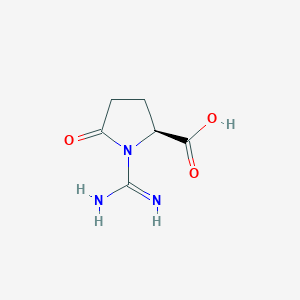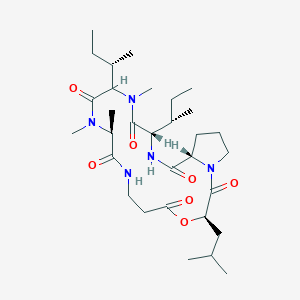
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the acrylamide family and is commonly known as TFMAM. This chemical compound has been found to have a wide range of applications in various scientific fields, including medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The exact mechanism of action of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- is not yet fully understood. However, it has been proposed that it exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- can modulate the levels of various biochemical markers in the body. For instance, it has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and nitric oxide (NO), two molecules involved in oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- in lab experiments is its high purity and stability. This makes it an ideal candidate for various biochemical assays and experiments. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)-. One potential direction is the development of novel anti-inflammatory and analgesic drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields such as material science and nanotechnology. Finally, more research is needed to investigate the potential side effects and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- can be achieved through various methods. One of the most common methods is the reaction of 2-methyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-ol with thionyl chloride in the presence of pyridine. This method yields a high purity product with a yield of up to 80%.
Scientific Research Applications
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as arthritis and multiple sclerosis. Additionally, it has been shown to possess anti-cancer properties, making it a potential candidate for the development of cancer therapeutics.
properties
CAS RN |
100908-67-6 |
|---|---|
Molecular Formula |
C11H10F3NO |
Molecular Weight |
229.2 g/mol |
IUPAC Name |
(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C11H10F3NO/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H2,15,16)/b7-5+ |
InChI Key |
GTRACVMHUGGMSH-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/C(=O)N |
SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)N |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)N |
synonyms |
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)

